molecular formula C10H12N2O B2585940 3-Amino-5-phenylpyrrolidin-2-one CAS No. 1822451-54-6

3-Amino-5-phenylpyrrolidin-2-one

Cat. No.: B2585940
CAS No.: 1822451-54-6
M. Wt: 176.219
InChI Key: YUAIBONXJFEOMP-UHFFFAOYSA-N
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Description

3-Amino-5-phenylpyrrolidin-2-one is a heterocyclic compound with the molecular formula C10H12N2O. It is a derivative of pyrrolidin-2-one, featuring an amino group at the 3-position and a phenyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-phenylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP are also employed to make the process more practical and efficient .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-phenylpyrrolidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Amino-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-phenylpyrrolidin-2-one is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for forming diverse derivatives and its utility in various scientific and industrial applications .

Properties

IUPAC Name

3-amino-5-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAIBONXJFEOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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